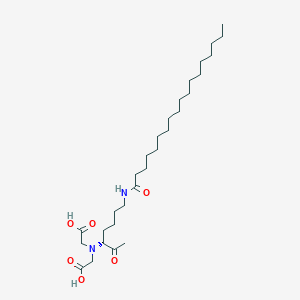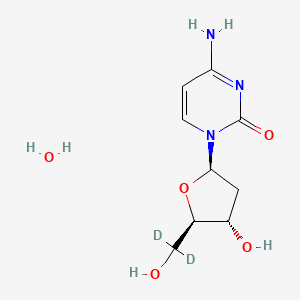
2'-Deoxy Isocytidine-5',5'-d2 Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of cytidine, a nucleoside molecule that is a building block of DNA. The compound is identified by its CAS number 478511-25-0 and has a molecular formula of C9H11D2N3O4.H2O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate involves the substitution of hydrogen atoms with deuterium in the thymidine molecule. This process typically requires the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is generally carried out under controlled conditions to maintain high purity and yield. The process involves multiple steps, including the preparation of deuterated precursors, nucleoside synthesis, and purification .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted nucleosides .
Scientific Research Applications
2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate involves its incorporation into DNA during replication. The deuterium atoms in the compound provide a unique signature that can be detected using NMR, allowing researchers to track DNA synthesis and study the effects of various treatments on cellular processes . The molecular targets include thymidine kinase and other enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with similar structure but without deuterium atoms.
2’-Deoxycytidine-5’-Monophosphate: A phosphorylated derivative used in nucleotide metabolism studies.
Uniqueness
2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct NMR signals. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required .
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i4D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGOHZLZCFWLH-CVFXQJBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


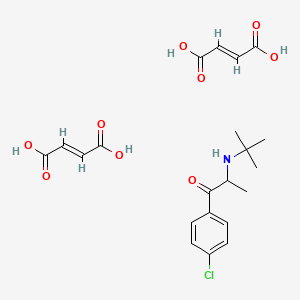
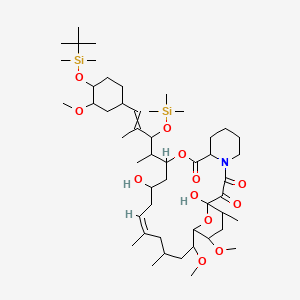
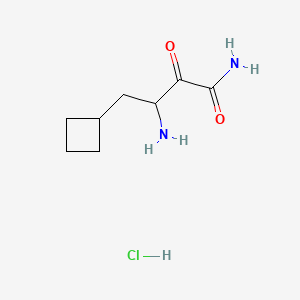

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine](/img/structure/B583123.png)

![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)
